Product packaging for Sodium cocoyl glutamate(Cat. No.:CAS No. 68187-32-6)

Sodium cocoyl glutamate

Cat. No.: B1588773
CAS No.: 68187-32-6
M. Wt: 169.11 g/mol
InChI Key: LPUQAYUQRXPFSQ-DFWYDOINSA-M
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Description

Nomenclature and Chemical Context

Disodium (B8443419) 2-aminopentanedioate is known by several names, reflecting its chemical structure and common usage. Its IUPAC (International Union of Pure and Applied Chemistry) name is disodium 2-aminopentanedioate. nih.gov It is also commonly referred to as disodium glutamate (B1630785) or L-Glutamic acid disodium salt. nih.gov The compound is the disodium salt of glutamic acid, meaning it is formed by the neutralization of glutamic acid with two equivalents of sodium hydroxide. wikipedia.org This relationship places it within the chemical family of glutamate salts. agr.hr

The parent compound, glutamic acid, is a non-essential amino acid, meaning the human body can synthesize it. wikipedia.org It is one of the most abundant excitatory neurotransmitters in the vertebrate nervous system. wikipedia.org The salt form, Disodium 2-aminopentanedioate, dissociates in water to yield free glutamate ions and sodium ions. wikipedia.org

Table 1: Chemical Properties of Disodium 2-aminopentanedioate

Property Value Source
IUPAC Name disodium;2-aminopentanedioate nih.gov
Molecular Formula C₅H₇NNa₂O₄ nih.govnih.gov
Molecular Weight 191.09 g/mol nih.govnih.gov
Appearance White prismatic crystal or crystalline powder atamanchemicals.com

Historical Overview of Scientific Inquiry into Glutamate Salts

The scientific journey into glutamate salts began with the discovery of their parent compound, glutamic acid. In 1866, German chemist Karl Heinrich Ritthausen first isolated and identified glutamic acid by treating wheat gluten with sulfuric acid. wikipedia.orgresearchgate.net However, its distinctive taste contribution was not understood until the early 20th century. wikipedia.org

A pivotal moment came in 1908 when Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University sought to identify the unique savory taste of kombu seaweed broth. wikipedia.orgwikipedia.orgumamiinfo.com He successfully isolated brown crystals of glutamic acid from the broth and recognized its taste as distinct from the four known basic tastes of sweet, sour, salty, and bitter. wikipedia.orgumamiinfo.comajinomoto.com Professor Ikeda named this fifth taste "umami," a Japanese term for "deliciousness" or "pleasant savory taste." agr.hrumamiinfo.com

Following this discovery, Ikeda investigated various salts of glutamic acid to find a stable, palatable, and easily crystallizable form for use as a seasoning. wikipedia.org He found that the monosodium salt, Monosodium Glutamate (MSG), was the most suitable. wikipedia.org This led to a patent for the mass production of MSG and the launch of the commercial seasoning AJI-NO-MOTO® in 1909. researchgate.netajinomoto.comific.org This event marked the beginning of the industrial application of glutamate salts and spurred further scientific research into the nature of umami and the function of these compounds. The discovery of other umami-contributing substances, such as inosinic acid and guanylic acid, by Ikeda's successors further broadened the field. google.com

Significance of Disodium 2-aminopentanedioate in Biochemical and Industrial Systems

In biochemical systems, the significance of Disodium 2-aminopentanedioate lies in its dissociation to glutamate. Glutamate is a central compound in cellular metabolism, playing a key role in the breakdown and synthesis of proteins. wikipedia.org As a non-essential amino acid, it is involved in transamination processes, where it acts as an intermediate for the removal of nitrogen from other amino acids, which is ultimately excreted as urea (B33335). wikipedia.org

Scope and Objectives of Comprehensive Academic Research

Contemporary academic research on Disodium 2-aminopentanedioate and other umami compounds is multifaceted. A primary objective is to deepen the understanding of the molecular mechanisms behind umami taste perception. tandfonline.comipinnovative.com This includes studying the specific taste receptors (T1R1/T1R3) that glutamate activates and how this interaction leads to the sensation of a savory flavor. ipinnovative.comfoodtimes.eu

Another significant area of research focuses on the application of glutamate salts in creating more palatable and potentially healthier food options. ipinnovative.com Studies are exploring how these compounds can be used to reduce the sodium content in processed foods without compromising taste, which is a major public health goal. foodtimes.eumdpi.comresearchgate.net Research indicates that using umami substances can enhance the perception of saltiness, allowing for a reduction in sodium chloride. mdpi.comhealthline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NNaO4 B1588773 Sodium cocoyl glutamate CAS No. 68187-32-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68187-32-6

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

IUPAC Name

sodium (4S)-4-amino-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

LPUQAYUQRXPFSQ-DFWYDOINSA-M

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Other CAS No.

68187-32-6

Pictograms

Irritant

sequence

E

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Routes

Historically, chemical synthesis of glutamic acid involved methods like the acid hydrolysis of wheat gluten or the Strecker reaction using raw materials such as acrylonitrile. bepls.com However, these methods often produce a racemic mixture of isomers, making the isolation of the biologically active L-isomer difficult and costly. bepls.comnih.gov Consequently, chemical synthesis is not the preferred method for large-scale production. nih.gov

Laboratory-Scale Synthesis Optimization and Reproducibility

Efforts in laboratory-scale chemical synthesis have focused on overcoming the limitations of earlier industrial methods. One documented approach involves the hydroformylation of acrylonitrile to produce β-cyano-propionaldehyde. google.com This intermediate is highly unstable but can be converted directly to glutamic acid by treatment with hydrogen cyanide and an ammonium (B1175870) solution without needing isolation. google.com This process, utilizing a dicobalt octacarbonyl catalyst in a benzene solution, was found to produce pure glutamic acid with yields high enough to be considered for industrial application. google.com

Novel Strategies for Disodium (B8443419) 2-aminopentanedioate Synthesis

Novel synthetic strategies often leverage theoretical and computational chemistry to explore potential prebiotic synthesis pathways for amino acids. nih.gov One such study identified formaldimine as a key precursor in amino acid synthesis, suggesting pathways that are more favorable than those starting with hydrogen cyanide. nih.gov Another innovative approach patented in the early 1960s demonstrated a method for producing glutamic acid from acrylonitrile via a hydroformylation reaction, which was notable for its time as it used an economically viable starting material. google.com

Mechanistic Studies of Chemical Transformation Reactions (e.g., Oxidation, Reduction, Substitution)

The chemical transformations of glutamic acid are central to its metabolic roles. In biological systems, it undergoes deamination, an oxidative reaction catalyzed by glutamate (B1630785) dehydrogenase, which converts glutamate to α-ketoglutarate and ammonia (B1221849). wikipedia.org This is a crucial step in the body's process for disposing of excess nitrogen. wikipedia.org Glutamate also serves as a precursor for the synthesis of other molecules; for instance, it is decarboxylated by glutamate decarboxylase (GAD) to form the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org

Catalytic Systems in Disodium 2-aminopentanedioate Production

Catalysis is fundamental to both the chemical and biological synthesis of glutamic acid. In chemical synthesis, catalysts like dicobalt octacarbonyl have been used for the hydroformylation of acrylonitrile. google.com Aqueous-phase catalytic hydrogenation of glutamic acid using various catalysts can also lead to valuable chemical intermediates like prolinol and pyroglutaminol. nih.gov In biocatalysis, enzymes are the key players. Glutamate dehydrogenase (GDH) and glutamate synthase (GOGAT) are the primary enzymes responsible for synthesizing L-glutamate from precursors like 2-oxoglutarate. asm.orgnih.gov

Biocatalytic and Fermentative Production

The predominant method for industrial production of L-glutamic acid is microbial fermentation, a highly efficient and stereospecific process. nih.gov This method avoids the formation of racemic mixtures common in chemical synthesis. nih.gov

Microbial Fermentation Processes for Glutamate Production

The cornerstone of glutamate fermentation is the soil bacterium Corynebacterium glutamicum. bepls.com This microorganism and its relatives are extensively used for their ability to overproduce L-glutamic acid under specific culture conditions. nih.govnih.gov The process is typically carried out via submerged fermentation, where the bacteria are grown in a liquid medium containing a carbon source, a nitrogen source, and essential nutrients. nih.govjksus.org

Key factors influencing the yield of glutamic acid include the composition of the fermentation medium, pH, temperature, aeration, and the concentration of biotin. zsp.com.pkinteresjournals.org Biotin limitation is a classic trigger for glutamate excretion in C. glutamicum. bepls.com A variety of carbon sources can be utilized, including glucose, fructose, and sucrose, as well as cheaper raw materials like cassava starch and sugar cane bagasse. nih.govjksus.orgzsp.com.pk

Table 1: Optimized Fermentation Conditions for Glutamic Acid Production
ParameterOrganismOptimal ConditionYield (g/L)Source
Carbon SourceC. glutamicumGlucose (50 g/L)16.36 jksus.org
Nitrogen SourceC. glutamicumUrea (B33335) (10 g/L)16.36 jksus.org
TemperatureC. glutamicum30°C15.1 interesjournals.org
pHC. glutamicum7.015.1 interesjournals.org
BiotinC. glutamicum1 µg/L15.1 interesjournals.org
Incubation TimeBrevibacterium roseum96 hours~35.5 scialert.net

Research into optimizing these processes is ongoing. For instance, studies have shown that using a mixed culture of C. glutamicum and Pseudomonas reptilivora can increase yield. nih.gov Another technique to enhance production is the immobilization of bacterial cells in materials like sodium alginate, which allows for their reuse over multiple fermentation cycles. nih.gov A study using 2% sodium alginate for immobilization reported a yield of 16.026 g/L with a mixed culture. nih.gov

Anaerobic bacteria also ferment glutamate, but through different metabolic pathways that produce acetate, butyrate, and carbon dioxide. nih.govnih.govresearchgate.net Two primary routes are the methylaspartate pathway, used by species of Clostridium, and the hydroxyglutarate pathway, used by several other genera like Acidaminococcus and Fusobacterium. nih.govnih.govasm.org The elucidation of the methylaspartate pathway in Clostridium tetanomorphum led to the discovery of the first B12-dependent enzyme, glutamate mutase. weebly.com

Table 2: Comparison of Glutamic Acid Production by Immobilized Cultures
Culture TypeImmobilization MatrixHighest Yield (g/L)Source
C. glutamicum (single culture)2% Sodium Alginate13.026 nih.gov
C. glutamicum & P. reptilivora (mixed culture)2% Sodium Alginate16.026 nih.gov

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical synthesis for producing amino acids like glutamic acid. This approach utilizes isolated enzymes or whole-cell systems to catalyze the desired biotransformation. The key reaction in the enzymatic synthesis of glutamate is the reductive amination of α-ketoglutarate. nih.gov

Two primary enzymatic pathways are responsible for glutamate synthesis in microorganisms: the glutamate dehydrogenase (GDH) pathway and the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. nih.govbepls.com

Glutamate Dehydrogenase (GDH) Pathway: This pathway involves a single enzyme, glutamate dehydrogenase, which catalyzes the reversible reductive amination of α-ketoglutarate using ammonia and a reducing equivalent (NADH or NADPH) to form L-glutamate. nih.govpatsnap.com This pathway is particularly active under conditions of high ammonia concentration. bepls.com

Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway: This two-step pathway is more prominent under low ammonia conditions. First, glutamine synthetase (GS) catalyzes the ATP-dependent amidation of glutamate to form glutamine. nih.gov Then, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. nih.gov

The central enzyme in many industrial glutamate production processes is Glutamate Dehydrogenase (GDH). bepls.com GDH is a ubiquitous enzyme found in all domains of life, playing a crucial role in linking carbon and nitrogen metabolism. ebi.ac.uknih.gov It catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, utilizing NAD(P)+ as a cofactor. nih.govdiabetesjournals.org

GDHs can be classified based on their coenzyme specificity: NAD+-dependent (EC 1.4.1.2), NADP+-dependent (EC 1.4.1.4), and dual-specificity (EC 1.4.1.3). nih.govwikipedia.org In the context of glutamate synthesis, the reductive amination reaction is favored. The enzyme is typically a hexamer, with each subunit containing a substrate-binding domain and a coenzyme-binding domain. nih.govfrontiersin.org

In Bacillus methanolicus, a thermotolerant bacterium capable of secreting large amounts of L-glutamate, the GDH encoded by the yweB gene has been characterized. asm.org This enzyme exhibits a low Km value for ammonium (10 mM) and a high Km for L-glutamate (250 mM), with the maximum velocity (Vmax) for L-glutamate synthesis being 7-fold higher than for its degradation. asm.org These kinetic properties make it well-suited for glutamate production.

Another key enzyme system is the Glutamate Synthase (GOGAT), which, in conjunction with Glutamine Synthetase (GS), forms the GS/GOGAT pathway. nih.gov In Bacillus subtilis, the gltAB operon encodes the large (GltA) and small (GltB) subunits of GOGAT. nih.gov This enzyme transfers the amide group from glutamine to 2-oxoglutarate to produce two molecules of glutamate. nih.gov

The catalytic mechanism of glutamate dehydrogenase has been extensively studied. The reaction proceeds through a multi-step process involving the formation of an iminoglutarate intermediate. ebi.ac.uk

The catalytic cycle can be summarized as follows:

In the oxidative deamination direction, the reaction begins with the deprotonation of the α-amino group of glutamate by a general base in the active site, typically an aspartate residue (e.g., Asp165). ebi.ac.uk

This is followed by a hydride transfer from the Cα of glutamate to the NAD(P)+ cofactor, leading to the formation of a protonated α-iminoglutarate intermediate and NAD(P)H. ebi.ac.uk

A water molecule, activated by a lysine (B10760008) residue (e.g., Lys125) acting as a general base, attacks the imine carbon. ebi.ac.uk

This generates a carbinolamine intermediate. ebi.ac.uk

The collapse of this intermediate, facilitated by proton transfers involving the aspartate residue, results in the elimination of ammonia and the formation of α-ketoglutarate. ebi.ac.uk

The reverse reaction, reductive amination, follows the same mechanistic steps in reverse.

Structural studies of GDH from various organisms have provided detailed insights into the architecture of the active site. The active site is located in a deep cleft between the two domains of the enzyme subunit. nih.govfrontiersin.org The binding of the coenzyme NAD(P)+ occurs in an extended conformation, with the nicotinamide ring positioned deep within this cleft. nih.gov Modeling studies have identified a cluster of conserved residues, including several lysine residues (e.g., K89, K113, K125 in Clostridium symbiosum GDH), as the binding site for glutamate and α-ketoglutarate. nih.gov These residues are crucial for substrate recognition and catalysis.

Allosteric regulation is another important aspect of GDH function. In mammals, the enzyme is regulated by various effectors, with ADP acting as a major activator and GTP as a major inhibitor. nih.gov These regulators bind to sites distinct from the active site and induce conformational changes that modulate the enzyme's catalytic activity. nih.gov

Enzyme immobilization is a technique used to confine enzymes onto or within an insoluble support material. This approach offers several advantages for industrial applications, including enhanced enzyme stability, reusability of the biocatalyst, and simplification of downstream processing. nih.gov While the direct application of immobilized enzymes for the large-scale production of disodium 2-aminopentanedioate is less common than fermentation, the principles have been demonstrated for related processes.

Various immobilization methods can be employed, such as adsorption, covalent bonding, entrapment, and cross-linking. nih.gov For instance, glutamate decarboxylase (GAD), which converts glutamate to gamma-aminobutyric acid (GABA), has been successfully immobilized on metal affinity gels. sciprofiles.com This immobilized enzyme system demonstrated high conversion rates and could be reused for multiple cycles, retaining a significant portion of its initial activity. sciprofiles.com

Similarly, L-glutamate dehydrogenase has been immobilized into soluble cross-linked polymers. nih.gov Studies on these immobilized GDH preparations have examined their kinetic properties and regulatory responses. It was found that immobilization can alter the allosteric regulation of the enzyme, for example, by decreasing the activation by ADP and inhibition by GTP compared to the free enzyme. nih.gov

The choice of immobilization support and method is crucial. Chitosan, a natural polymer, has been used as a support for immobilizing glutamate oxidase through physical adsorption, taking advantage of electrostatic interactions. nih.gov Covalent immobilization onto microbial spores has also been explored, where enzymes are linked to aspartate and glutamate residues on the spore surface. mdpi.com These approaches highlight the potential for developing robust and reusable biocatalytic systems for the synthesis of amino acids and their derivatives.

Derivatization and Analog Synthesis

The modification of the glutamate structure is a key area of research, leading to the development of derivatives and analogs with tailored properties. These advanced synthetic methodologies and chemical transformations allow for the exploration of structure-activity relationships and the creation of novel compounds for various applications.

Synthesis of N-Acyl Amino Acid Derivatives from Glutamate

N-acylation is a primary method for modifying glutamic acid, leading to the formation of N-acyl amino acid derivatives, which often exhibit surfactant properties. The synthesis of these compounds can be achieved through various chemical and enzymatic methods.

A prevalent chemical approach is the Schotten-Baumann reaction, which involves reacting fatty acyl chlorides with glutamate in an alkaline aqueous medium. researchgate.netkoreascience.kr This method can be optimized by controlling the pH and temperature to produce N-acyl glutamates. google.com For instance, reacting an aliphatic acyl halide with glutamic acid in an aqueous solution with a pH of at least 7.0 and at a temperature between -5°C and 5°C can yield the desired N-acyl glutamate. google.com The process typically involves the dropwise addition of an acyl chloride to a glutamate solution while maintaining an alkaline pH with a base like sodium hydroxide. google.com However, as the reaction progresses, the molar ratio of glutamate to acyl chloride decreases, which can slow the reaction rate. google.com

Enzymatic synthesis presents a greener alternative to chemical methods, offering mild reaction conditions. researchgate.net Enzymes such as acylase I from pig kidney have been used to catalyze the synthesis of N-acyl-L-glutamic acids from L-glutamate and various fatty acids in a glycerol-water system. researchgate.net While enzymatic methods are advantageous for their selectivity, they sometimes result in lower yields compared to chemical synthesis. researchgate.net Chemo-enzymatic methods that combine the benefits of both approaches are also being explored. researchgate.net

The synthesis of N-acetylglutamic acid, a specific N-acyl derivative, can be accomplished by reacting glutamic acid with caustic soda to form disodium L-glutamate, which is then reacted with acetic anhydride. google.com Another route involves the biosynthesis from glutamate and acetyl-CoA, catalyzed by the enzyme N-acetylglutamate synthase (NAGS). wikipedia.org

Synthesis MethodReactantsKey ConditionsProductReference
Schotten-Baumann ReactionGlutamic Acid, Aliphatic Acyl Halide (8-20 carbons)Aqueous solution, Base (e.g., KOH, MgO), pH ≥ 7.0, Temp: -5°C to 5°CN-Acyl Glutamate google.com
Enzymatic SynthesisSodium L-Glutamate, Fatty AcidAcylase I enzyme, Glycerol-water system, 37°CN-Acyl-L-Glutamic Acid researchgate.net
Chemical SynthesisGlutamic Acid, Acetic AnhydrideIntermediate formation of Disodium L-Glutamate, Temp: 60-110°CN-Acetyl-L-Glutamic Acid google.com
BiosynthesisGlutamic Acid, Acetyl-CoAN-acetylglutamate synthase (NAGS) enzymeN-Acetylglutamic Acid wikipedia.org

Development of Novel Glutamate Glycoconjugates and Analogs

The development of glutamate analogs and glycoconjugates aims to create molecules with specific biological activities, including taste modulation and receptor interaction. nih.govnih.gov Glycoconjugates, in particular, have been synthesized to explore new umami-tasting compounds. nih.govacs.org

Using Maillard-mimetic approaches, researchers have synthesized two main types of glutamate glycoconjugates: N-glycosides and Amadori compounds. nih.govimreblank.ch

Dipotassium N-(d-glucos-1-yl)-l-glutamate , an N-glycoside, was synthesized by coupling monopotassium l-glutamate with d-glucose in anhydrous methanol (B129727) under reflux conditions. acs.org This compound was obtained in a 35% yield and exhibits a pronounced umami taste, similar to monosodium glutamate (MSG), but without the sweetish aftertaste. nih.govacs.orgimreblank.ch However, it is only stable under alkaline conditions (pH 8-10) and hydrolyzes rapidly in neutral or acidic solutions. nih.govimreblank.ch

N-(1-deoxy-d-fructos-1-yl)-l-glutamic acid , an Amadori compound, was synthesized in a 52% yield. nih.govimreblank.ch This glycoconjugate is more stable in aqueous solutions compared to its N-glycoside counterpart and also imparts a distinct umami, seasoning-like character. nih.govimreblank.chacs.org

The synthesis of other glutamate analogs often involves modifying the glutamate skeleton to introduce new substituents or chiral centers, providing valuable synthons for further chemical synthesis. acs.org For example, conformationally restricted analogues of glutamic acid have been developed through the carbonylation of orthopalladated phenylglycine derivatives, resulting in 2-alkoxycarbonyl- and 2-(aminocarbonyl)phenylglycinate methyl esters. nih.gov

Compound NameCompound TypeSynthesis ApproachYieldKey FindingReference
Dipotassium N-(d-glucos-1-yl)-l-glutamateN-glycoside GlycoconjugateMaillard-mimetic: Coupling of potassium l-glutamate and d-glucose in methanol35%Pronounced umami taste; stable only in alkaline solutions. nih.govimreblank.ch
N-(1-deoxy-d-fructos-1-yl)-l-glutamic acidAmadori Compound GlycoconjugateMaillard-mimetic52%Umami, seasoning-like taste; more stable in aqueous solutions. nih.govimreblank.ch
2-Alkoxycarbonylphenylglycinate methyl estersConformationally Restricted AnalogCarbonylation of an orthopalladated complex with nucleophilesNot specifiedCreates conformationally restricted glutamic acid analogues. nih.gov

Synthetic Approaches for Radiolabeled Glutamate Derivatives

Radiolabeled glutamate derivatives are crucial tools for noninvasive imaging techniques like Positron Emission Tomography (PET), which allow for the study of metabolic pathways and receptor distributions in vivo. e-century.ussnmjournals.org Various isotopes, including fluorine-18 (¹⁸F), nitrogen-13 (¹³N), carbon-11 (¹¹C), and deuterium (²H), have been incorporated into glutamate derivatives. nih.govrsc.orgrsna.org

The synthesis of ¹⁸F-labeled glutamate derivatives, such as (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), typically involves a one-pot, two-step process. nih.gov This begins with the nucleophilic substitution of a protected precursor with [¹⁸F]fluoride, followed by acid hydrolysis to remove the protecting groups. nih.gov Similarly, ¹⁸F-(2S,4R)4F-GLU is prepared from a protected precursor, with the final deprotection step using 6N HCl at 100°C to selectively yield the desired glutamic acid derivative. snmjournals.org

Nitrogen-13 labeled L-glutamic acid has been produced via enzymatic synthesis from ¹³NH₃. rsna.org This method allows for the production of large quantities of the radiotracer for distribution studies. rsna.org

Carbon-11 labeling often involves ¹¹C-methylation of a suitable precursor. e-century.us For example, PET ligands for metabotropic glutamate receptors have been synthesized using this approach, achieving good radiochemical yields and purity. nih.govresearchgate.net

Deuterium-labeled L-glutamate semialdehyde (L-GSA) derivatives have been synthesized for mechanistic studies of biosynthetic pathways. rsc.org These syntheses utilize methods such as asymmetric deuteration of didehydro-amino acid precursors or regioselective deuterium incorporation using a labeled Schwartz reagent (Cp₂Zr²HCl). rsc.org

Radiolabeled DerivativeIsotopeSynthetic ApproachPrecursor/Key ReagentsReference
(S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG)¹⁸FOne-pot, two-step: Nucleophilic substitution followed by acid hydrolysisProtected di-tert-butyl-(2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate nih.gov
¹⁸F-(2S,4R)4F-GLU¹⁸FRadiolabeling of precursor followed by deprotection6N HCl for deprotection snmjournals.org
¹³N-Labeled L-Glutamic Acid¹³NEnzymatic synthesis¹³NH₃ rsna.org
Deuterium-labeled L-glutamate semialdehyde²HAsymmetric deuteration or regioselective incorporationDidehydro-amino acid precursors or Cp₂Zr²HCl rsc.org
[¹¹C]AZ12559322 (mGluR₂ PAM)¹¹C¹¹C-methylationIsoindolone precursor nih.gov

Applications of Glutamic Acid Derivatives in Precursor Chemistry

Glutamic acid and its derivatives are versatile precursors in the biosynthesis and chemical synthesis of other important molecules, including other amino acids and heterocyclic compounds. wikipedia.orgyoutube.comgoogle.com

One significant application is the synthesis of pyrroline-5-carboxylate (P5C) and subsequently, proline. Glutamate is converted to P5C by the enzyme P5C synthase in the mitochondria, a reaction that requires ATP and NADPH. nih.govnih.gov P5C exists in equilibrium with glutamate-γ-semialdehyde (GSA), which is a key intermediate in the biosynthesis of proline and arginine. wikipedia.orgwikipedia.org The enzyme pyrroline-5-carboxylate reductase then converts P5C into proline. wikipedia.org

Glutamic acid derivatives also serve as precursors for pyroglutamic acid (also known as 5-oxoproline), a cyclic lactam. wikipedia.org This is typically achieved through the self-cyclization of glutamic acid or its salts, a reaction that can be facilitated by heating. google.com A method using high-temperature, high-pressure water (above 100°C) allows for the efficient production of pyroglutamic acid from glutamic acid. google.com

Furthermore, glutamic acid is a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This transformation is catalyzed by the enzyme glutamate decarboxylase (GAD). wikipedia.org In organic synthesis, imino esters derived from glutamate precursors are used in Michael-type addition reactions to create substituted glutamate and pyroglutamate (B8496135) derivatives. ua.es


Biochemical Roles and Metabolic Pathways in Non Human Biological Systems

Microbial Metabolism of Glutamate (B1630785)

Glutamate is a pivotal metabolite in bacterial cells, deeply integrated into their central metabolic pathways and stress response mechanisms. nih.govnih.gov Its metabolism is intricately regulated to maintain cellular homeostasis and support growth under diverse environmental conditions.

Glutamate stands at the crossroads of carbon and nitrogen metabolism in bacteria. nih.gov It is synthesized from α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, thereby connecting carbon catabolism with nitrogen assimilation. nih.gov As one of the most abundant intracellular metabolites, glutamate serves as the primary amino group donor for the synthesis of nearly all other amino acids and nitrogen-containing molecules within the cell. nih.govnih.gov This central role underscores its importance for bacterial growth and survival. The enzymatic reactions involved in the synthesis and degradation of glutamate are tightly controlled to efficiently utilize available carbon and nitrogen sources. uni-goettingen.deuni-hohenheim.de

Prokaryotes employ several pathways for glutamate biosynthesis, with the specific pathway often depending on the organism and environmental conditions, such as ammonium (B1175870) availability.

In many bacteria, including Escherichia coli, two primary pathways exist:

Glutamate Dehydrogenase (GDH) Pathway: This pathway involves the direct reductive amination of 2-oxoglutarate, catalyzed by glutamate dehydrogenase. It is generally more active when ammonium concentrations are high. nih.govasm.org

Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) Pathway: This two-step pathway is crucial when ammonium concentrations are low. nih.govasm.org First, glutamine synthetase (GS) catalyzes the ATP-dependent amidation of glutamate to form glutamine. nih.gov Then, glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate. nih.govnih.gov

In the Gram-positive bacterium Bacillus subtilis, glutamate is synthesized exclusively through the GS-GOGAT pathway. nih.govbiorxiv.org The genes encoding the glutamate synthase, gltAB, are activated by the transcription factor GltC. researchgate.net Unlike many other bacteria, the glutamate dehydrogenase (GDH) in B. subtilis is strictly involved in glutamate degradation and not its synthesis. nih.govuni-goettingen.de

The syntrophic bacterium Syntrophus aciditrophicus exhibits a more unusual scenario, possessing two distinct pathways for glutamate biosynthesis. researchgate.netnih.govnih.gov The minor pathway utilizes a Re-citrate synthase. researchgate.netnih.govosti.gov However, the major pathway proceeds through the reductive carboxylation of succinate (B1194679). researchgate.netnih.govnih.gov This metabolic flexibility likely provides an advantage in its anaerobic environment.

A summary of the key enzymes in prokaryotic glutamate biosynthesis is presented in the table below.

EnzymeAbbreviationFunctionOrganism Example(s)
Glutamate DehydrogenaseGDHReductive amination of 2-oxoglutarateEscherichia coli
Glutamine SynthetaseGSATP-dependent amidation of glutamateBacillus subtilis, Escherichia coli
Glutamate SynthaseGOGATReductive transfer of amide group from glutamine to 2-oxoglutarateBacillus subtilis, Escherichia coli
Re-citrate synthaseCondensation of acetyl-CoA and oxaloacetateSyntrophus aciditrophicus

Microorganisms can also utilize glutamate as a carbon and/or nitrogen source by degrading it through various catabolic pathways. In B. subtilis, glutamate degradation is primarily carried out by glutamate dehydrogenase (GDH), encoded by the rocG gene. nih.gov The expression of this gene is induced by arginine. nih.gov Some strains of B. subtilis also possess a second, often cryptic, GDH encoded by gudB, which can become active through mutation. nih.govuni-hohenheim.de

In some anaerobic bacteria, such as Fusobacterium species, glutamate can be fermented to produce energy. researchgate.net These organisms may employ different pathways, including the 2-oxoglutarate pathway, the mesaconate pathway, and the 4-aminobutyrate pathway, to catabolize glutamate. researchgate.net The specific pathways utilized can vary between species. researchgate.net

Glutamate metabolism is intricately linked to bacterial stress responses, particularly acid stress. nih.gov Many bacteria utilize a glutamate decarboxylase (GAD) system to maintain intracellular pH homeostasis in acidic environments. nih.gov This system involves the decarboxylation of glutamate to produce γ-aminobutyrate (GABA), a reaction that consumes an intracellular proton. nih.gov The GABA is then typically exported from the cell via an antiporter that simultaneously imports another glutamate molecule. nih.gov

In Escherichia coli, the GAD system is encoded by the gad genes, and its expression is induced by acidic conditions, high salt concentrations, and entry into the stationary phase of growth. nih.gov The regulation of this system involves master regulators such as the histone-like protein H-NS and the alternative sigma factor RpoS. nih.gov

In some pathogenic bacteria, such as Francisella, glutamate uptake and metabolism have been linked to defense against oxidative stress within the host phagosome. nih.gov The glutamate transporter GadC is crucial for neutralizing reactive oxygen species, and its activity influences the tricarboxylic acid cycle. nih.gov

Glutamate Metabolism in Plant Systems

Glutamate is a central molecule in the metabolism of plants, playing a critical role in the assimilation of inorganic nitrogen and the synthesis of other amino acids. mdpi.comoup.com

In plants, inorganic nitrogen, primarily taken up from the soil as nitrate (B79036) or ammonium, is first assimilated into the amide group of glutamine. oup.comcdnsciencepub.com This reaction is catalyzed by glutamine synthetase (GS). oup.comoup.com The assimilated nitrogen is then transferred to 2-oxoglutarate by glutamate synthase (GOGAT) to form two molecules of glutamate. oup.comoup.com This GS/GOGAT cycle is the primary pathway for nitrogen assimilation in plants. nih.govresearchgate.net

The key enzymes involved in plant nitrogen assimilation and glutamate metabolism are summarized in the table below.

EnzymeAbbreviationLocationFunction
Glutamine SynthetaseGSCytoplasm, Chloroplasts/PlastidsAssimilation of ammonia (B1221849) into glutamine
Glutamate SynthaseGOGATChloroplasts/PlastidsSynthesis of glutamate from glutamine and 2-oxoglutarate
AminotransferasesVariousTransfer of the α-amino group from glutamate to 2-oxo acids
Glutamate DehydrogenaseGDHMitochondriaReversible amination/deamination of glutamate

Glutamate as a Carbon Source for N2-Fixing Bacteroids in Symbiotic Relationships

Glutamate, a central molecule in nitrogen metabolism, has been investigated for its potential role as a carbon and energy source for nitrogen-fixing bacteroids in the root nodules of legumes, such as soybeans. microbiologyresearch.orgmicrobiologyresearch.org While dicarboxylic acids like succinate and malate (B86768) are considered the principal energy sources for these symbiotic bacteria, research has explored the hypothesis that glutamate, a key product of nitrogen fixation, could also fuel this energy-intensive process. microbiologyresearch.orgmicrobiologyresearch.org

Studies have shown that exogenous glutamate can be taken up, incorporated, and respired by bacteroids, indicating its potential as a substrate. microbiologyresearch.org In experiments with isolated soybean bacteroids, the addition of disodium (B8443419) glutamate was found to stimulate oxygen consumption and ammonia (NH₃) production. microbiologyresearch.orgmicrobiologyresearch.org However, the source of this increased ammonia was crucial to determine.

At a concentration of 1 mM, glutamate was observed to enhance ammonia production, but this was found to originate entirely from the deamination of glutamate itself, not from the fixation of atmospheric nitrogen (N₂). microbiologyresearch.orgmicrobiologyresearch.org In contrast, at a higher concentration of 10 mM, glutamate not only led to ammonia production from its deamination but also significantly and efficiently stimulated N₂ fixation. microbiologyresearch.orgmicrobiologyresearch.org This stimulation of nitrogenase activity was most effective at specific low concentrations of free, dissolved oxygen (between 10 and 70 nM), mimicking the microaerobic conditions within the root nodule. microbiologyresearch.orgmicrobiologyresearch.org

The following interactive table summarizes the key findings from a study investigating the effect of different glutamate concentrations on ammonia production and nitrogen fixation by soybean bacteroids.

Glutamate ConcentrationObservationSource of AmmoniaEffect on N₂ Fixation
1 mMStimulated O₂ demand and enhanced NH₃ production.Entirely from deamination of glutamate.No stimulation.
10 mMStimulated O₂ demand and enhanced NH₃ production.A proportion from deamination of glutamate.Significant and efficient stimulation.

These findings suggest a dual role for glutamate in the bacteroid-legume symbiosis. While it is a primary product of nitrogen assimilation, under certain conditions, it can also serve as a carbon source to provide the necessary reducing power for the energetically expensive process of converting atmospheric nitrogen into ammonia. microbiologyresearch.orgmicrobiologyresearch.org This metabolic flexibility could be crucial for maintaining the efficiency of the symbiotic relationship.

Metabolic Pathways Linking Glutamate to Plant Growth and Development

Glutamate holds a central and indispensable position in the metabolic network of higher plants, profoundly influencing their growth and development. researchgate.netoup.com It serves as a critical link between carbon and nitrogen metabolism and acts as a precursor for a multitude of essential biomolecules. mdpi.comnih.gov

The primary pathway for the synthesis of glutamate in plants is the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. mdpi.comnih.gov This cycle assimilates inorganic nitrogen, in the form of ammonium (NH₄⁺), into an organic form. mdpi.com Glutamine synthetase (GS) catalyzes the ATP-dependent condensation of ammonium with glutamate to form glutamine. researchgate.netnih.gov Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate. researchgate.netoup.com One of these glutamate molecules re-enters the cycle, while the other is available for various biosynthetic pathways. nih.gov

Glutamate's metabolic significance extends far beyond its role in nitrogen assimilation. Its carbon skeleton and α-amino group are utilized in the synthesis of a wide array of other amino acids through transamination reactions. oup.comnih.gov Furthermore, it is a direct precursor for the biosynthesis of:

Proline and Arginine: These amino acids play crucial roles in stress responses and nitrogen storage. oup.com

γ-aminobutyric acid (GABA): A non-protein amino acid involved in various physiological processes, including carbon/nitrogen balance and stress signaling. oup.comnih.gov

Chlorophyll: The synthesis of this vital photosynthetic pigment is dependent on glutamate as a precursor. oup.commdpi.com

The conversion of glutamate to and from 2-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, directly connects nitrogen assimilation with central carbon metabolism and energy production. nih.gov This interconnectivity allows plants to coordinate their growth and development with their nutrient status. Glutamate also functions as a signaling molecule, regulating processes such as seed germination, root architecture, and responses to environmental stresses. nih.govfrontiersin.org

The table below outlines the key metabolic roles of glutamate in plant growth and development.

Metabolic RoleKey FunctionSignificance for Plant Growth
Nitrogen Assimilation Core component of the GS/GOGAT cycle.Incorporates inorganic nitrogen into organic forms for biosynthesis. mdpi.com
Amino Acid Synthesis Primary amino group donor for the synthesis of other amino acids. oup.comProvides the building blocks for proteins.
Precursor for Biomolecules Synthesizes proline, arginine, GABA, and chlorophyll. oup.comnih.govEssential for stress response, signaling, and photosynthesis.
Link to Carbon Metabolism Interconversion with the TCA cycle intermediate 2-oxoglutarate. nih.govCoordinates nitrogen and carbon metabolism for balanced growth.
Signaling Molecule Regulates various developmental and stress-response pathways. nih.govfrontiersin.orgModulates plant architecture and adaptation to the environment.

Enzymatic Mechanisms and Regulatory Networks

Structural and Mechanistic Studies of Glutamate Dehydrogenase (GDH)

Glutamate dehydrogenase (GDH) is a pivotal enzyme that links carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate (2-oxoglutarate) and ammonia, using either NAD⁺ or NADP⁺ as a cofactor. nih.govproteopedia.org In eukaryotes, this enzyme is typically located in the mitochondrial matrix. nih.gov

Structurally, GDH is a homohexamer, meaning it is composed of six identical protein subunits. uwec.edumdpi.com These subunits are arranged as two stacked trimers. nih.gov Each subunit consists of two main domains: a substrate-binding domain and a coenzyme-binding domain, which are separated by a deep active site cleft. uwec.edu Animal GDH also possesses a distinct "antenna-like" protrusion that is not found in the GDH of bacteria, plants, or fungi and is involved in allosteric regulation. nih.gov

The catalytic mechanism of GDH involves a complex series of conformational changes. nih.gov Upon substrate and coenzyme binding within the active site cleft, the coenzyme-binding domain undergoes a significant rotational movement of about 18 degrees. nih.gov This "closing" of the cleft brings the catalytic residues into the correct orientation to facilitate the chemical reaction. nih.gov The reaction proceeds through the formation of a Schiff base intermediate. uwec.edu

The following table summarizes the key structural features of glutamate dehydrogenase.

Structural FeatureDescriptionFunctional Significance
Quaternary Structure Homohexamer (composed of six identical subunits). uwec.edumdpi.comProvides stability and allows for allosteric regulation.
Subunit Domains Substrate-binding domain and coenzyme-binding domain. uwec.eduCreate the active site cleft where the reaction occurs.
Active Site A deep cleft between the two domains. uwec.eduBinds both glutamate and the NAD(P)⁺/NAD(P)H coenzyme.
"Antenna" (in animal GDH) A protrusion from the coenzyme-binding domain. nih.govInvolved in complex allosteric regulation by various metabolites. nih.gov

In plants, GDH exists as homo- or heterohexamers composed of α and β subunits, which are encoded by different genes. mdpi.comnih.gov The varying ratios of these subunits in the hexamer contribute to the existence of multiple GDH isoforms with potentially different regulatory properties and metabolic roles. mdpi.com While the GS/GOGAT cycle is the primary route for ammonia assimilation in plants, GDH is thought to play a role in glutamate homeostasis and carbon-nitrogen balancing. nih.gov

Investigation of Glutamate Synthase (GOGAT) Systems

Glutamate synthase (GOGAT), also known as glutamine:2-oxoglutarate amidotransferase, is a crucial enzyme in nitrogen assimilation, working in concert with glutamine synthetase (GS) in the GS/GOGAT cycle. researchgate.netoup.com It catalyzes the reductive transfer of the amide group from glutamine to 2-oxoglutarate to produce two molecules of glutamate. oup.comnih.gov

In non-human biological systems, particularly in plants and bacteria, GOGAT exists in two primary forms, which are distinguished by the electron donor they utilize:

Ferredoxin-dependent GOGAT (Fd-GOGAT): This form uses reduced ferredoxin as its reductant. nih.govwikipedia.org Fd-GOGAT is predominantly found in photosynthetic tissues, such as the chloroplasts of leaves, where it plays a key role in the assimilation of ammonium produced during photorespiration. nih.govnih.gov It is a monomeric protein with a molecular mass ranging from 145 to 180 kDa. nih.gov

NADH-dependent GOGAT (NADH-GOGAT): This form utilizes NADH as the electron donor. nih.govwikipedia.org NADH-GOGAT is typically located in non-photosynthetic tissues, such as the plastids of roots, and is involved in the primary assimilation of nitrogen absorbed from the soil. nih.govoup.com It is a larger protein with a molecular weight of around 200 kDa and consists of α and β subunits in higher plants. nih.gov

A third form, NADPH-dependent GOGAT , is also found in some bacteria and archaea. wikipedia.org

The distinct roles and localizations of the GOGAT isoenzymes highlight the compartmentalization and specialization of nitrogen metabolism within the organism. Fd-GOGAT is tightly linked to photosynthetic processes, while NADH-GOGAT is more involved in the initial uptake and assimilation of nitrogen. nih.gov Reverse genetic studies have confirmed that these isoenzymes have specific and non-redundant functions. nih.govmdpi.com For instance, in rice, one form of NADH-GOGAT is essential for primary ammonium assimilation in the roots, whereas another is important for nitrogen remobilization during leaf senescence. mdpi.com

This interactive table compares the key characteristics of the two major GOGAT systems in plants.

FeatureFd-GOGATNADH-GOGAT
Electron Donor Reduced Ferredoxin (Fd) nih.govNADH nih.gov
Typical Location Photosynthetic tissues (e.g., chloroplasts in leaves) nih.govnih.govNon-photosynthetic tissues (e.g., plastids in roots) nih.govoup.com
Primary Role Assimilation of photorespiratory ammonium nih.govnih.govPrimary assimilation of soil-derived ammonium nih.govoup.com
Structure Monomer (145-180 kDa) nih.govDimer of α and β subunits (~200 kDa) nih.gov

Enzymatic Transamination Reactions Involving Glutamate

Transamination is a fundamental biochemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. amu.edu.azwikipedia.org In these reactions, glutamate plays a central role as the primary amino group donor for the synthesis of most other amino acids. nih.govamu.edu.az

The general mechanism of transamination involves the α-amino group of an amino acid being transferred to the enzyme, which then donates it to a keto acid. wikipedia.org All aminotransferases require pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B₆, as a coenzyme. amu.edu.az The PLP is covalently bound to a lysine (B10760008) residue at the active site of the enzyme and acts as an intermediate carrier of the amino group. amu.edu.azwikipedia.org

A key feature of these reactions is the central role of the glutamate/α-ketoglutarate pair. amu.edu.az α-ketoglutarate typically serves as the acceptor of the amino group from other amino acids, thereby forming glutamate. almerja.com The newly synthesized glutamate can then act as the amino group donor in subsequent transamination reactions to form other non-essential amino acids. amu.edu.az This effectively funnels the amino groups from the catabolism of various amino acids into glutamate. almerja.com

Two of the most significant aminotransferase reactions involving glutamate are:

Aspartate Aminotransferase (AST): This enzyme catalyzes the reversible transfer of an amino group from glutamate to oxaloacetate, forming aspartate and α-ketoglutarate. amu.edu.az Aspartate is a crucial precursor for other amino acids and is involved in the urea (B33335) cycle.

Alanine (B10760859) Aminotransferase (ALT): This enzyme mediates the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. amu.edu.az This reaction is important for inter-organ nitrogen transport.

The table below illustrates common transamination reactions where glutamate is a key participant.

EnzymeAmino Acid DonorKeto Acid AcceptorProducts
Aspartate Aminotransferase (AST) GlutamateOxaloacetateAspartate + α-Ketoglutarate amu.edu.az
Alanine Aminotransferase (ALT) Alanineα-KetoglutaratePyruvate + Glutamate amu.edu.az
Phosphoserine Aminotransferase (PSAT1) Glutamate3-PhosphohydroxypyruvatePhosphoserine + α-Ketoglutarate researchgate.net

These reactions are readily reversible, allowing them to participate in both amino acid biosynthesis and degradation, depending on the metabolic needs of the cell. amu.edu.az Through this network of transamination reactions, glutamate acts as a central hub in the management of cellular nitrogen.

Allosteric Regulation and Kinetic Properties of Glutamate-Metabolizing Enzymes

The activities of key glutamate-metabolizing enzymes, such as glutamate dehydrogenase (GDH) and glutamine synthetase (GS), are finely tuned by allosteric regulation to meet the metabolic demands of the cell. This regulation ensures a balance between carbon and nitrogen metabolism.

Glutamate Dehydrogenase (GDH): Animal GDH, in particular, is subject to complex allosteric control by a wide array of metabolites, a feature not as prominent in GDH from other kingdoms. nih.govnih.gov This intricate regulation allows the enzyme's activity to be rapidly modulated in response to the cell's energy status. proteopedia.org

The primary allosteric effectors of animal GDH are:

Activators: Adenosine (B11128) diphosphate (B83284) (ADP) and leucine (B10760876). utmb.edu High levels of ADP signal a low energy state, activating GDH to catabolize glutamate, which provides α-ketoglutarate to the Krebs cycle for energy production. nih.gov

Inhibitors: Guanosine triphosphate (GTP) and adenosine triphosphate (ATP). proteopedia.orgutmb.edu High levels of these molecules indicate an energy-replete state, thus inhibiting GDH to conserve glutamate. Palmitoyl-CoA is also an inhibitor. utmb.edu

These allosteric effectors bind to regulatory sites on the GDH enzyme distinct from the active site, inducing conformational changes that either enhance or inhibit its catalytic activity. nih.govnih.gov For example, ADP binds to a site that facilitates the opening of the catalytic cleft, thereby activating the enzyme. researcher.liferesearchgate.net Conversely, the binding of GTP, often in synergy with NADH, promotes a closed conformation of the catalytic cleft, leading to inhibition. nih.govnih.gov

The table below summarizes the allosteric regulation of animal GDH.

Allosteric EffectorEffect on GDH ActivityMetabolic Signal
ADP Activation utmb.eduLow energy charge nih.gov
Leucine Activation utmb.eduAbundance of amino acids
GTP Inhibition proteopedia.orgutmb.eduHigh energy charge nih.gov
ATP Inhibition utmb.eduHigh energy charge
NADH Inhibition (synergistic with GTP) nih.govHigh reductive potential
Palmitoyl-CoA Inhibition utmb.eduAbundance of fatty acids

Glutamine Synthetase (GS): The activity of GS is also subject to allosteric regulation, primarily through feedback inhibition by the end products of glutamine metabolism. youtube.com This ensures that the cell does not overproduce glutamine and its downstream products. In many bacteria, GS is inhibited by a variety of compounds, including:

Tryptophan

Histidine

Carbamoyl phosphate

Glucosamine-6-phosphate

Adenosine monophosphate (AMP)

Cytidine triphosphate (CTP)

Alanine

Glycine youtube.com

Advanced Analytical and Spectroscopic Characterization

Chromatographic and Electrophoretic Methods

Chromatographic and electrophoretic techniques are the cornerstones of separation science, enabling the isolation and quantification of Disodium (B8443419) 2-aminopentanedioate from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of Disodium 2-aminopentanedioate in various samples, particularly in foodstuffs. aurigaresearch.comresearchgate.netakjournals.comakjournals.com Due to the compound's lack of a strong chromophore, direct UV detection can be challenging, often necessitating a derivatization step to enhance its detectability. moca.net.uaoup.com

Several derivatizing agents have been successfully employed. One common approach involves pre-column derivatization with o-phthaldialdehyde (OPA). oup.com Another established method uses 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, to form a derivative that can be readily detected by a UV spectrophotometer. moca.net.uaaqa.org.ar Dansyl chloride has also been utilized for derivatization, enabling fluorescence detection which offers high sensitivity. oup.com

The separation is typically achieved using a C18 column. moca.net.uaoup.comoup.com The mobile phase composition is critical for achieving good chromatographic separation and often consists of a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. moca.net.uaoup.comaqa.org.ar

The developed HPLC methods are validated for linearity, with correlation coefficients (R²) typically exceeding 0.99, demonstrating a strong linear relationship between concentration and detector response. moca.net.uaoup.comaqa.org.ar The limits of detection (LOD) and quantification (LOQ) are crucial parameters for assessing the sensitivity of the method, with values in the microgram per milliliter (μg/mL) range being reported. oup.com

Table 1: Comparison of HPLC Methodologies for Disodium 2-aminopentanedioate Quantification

Derivatizing Agent Column Mobile Phase Detection Method Linearity (R²) LOD (μg/mL) LOQ (μg/mL) Reference
o-phthaldialdehyde (OPA) C18 (150 mm × 4.6 mm, 2.7 μm) 10 mm phosphate buffer (pH 5.90) and methanol (75:25, v/v) UV/Diode Array 0.9999 0.015 0.050 oup.com
1-fluoro-2,4-dinitrobenzene (DNFB) Octadecyl (5 µm particle size) Methanol:water (1:1) UV 0.9533 Not Reported Not Reported moca.net.ua
Dansyl chloride C18 (150 mm, 4.6 mm, 2.7 μm) Water:Methanol:Glacial Acetic Acid (54:45:1, v/v/v) Fluorescence (Ex: 328 nm, Em: 530 nm) 0.9999 Not Reported Not Reported oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, the polar nature of amino acids like the glutamate (B1630785) in Disodium 2-aminopentanedioate requires a derivatization step to increase their volatility for GC analysis. sigmaaldrich.com This process involves replacing active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com

A common derivatization technique is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Other approaches involve esterification followed by acylation, for instance, using 2 M HCl in methanol and then pentafluoropropionic (PFP) anhydride. nih.govnih.govresearchgate.net

A significant consideration in the GC-MS analysis of glutamate-containing compounds is the potential for intra-molecular conversion to pyroglutamate (B8496135) (5-oxo-proline) during the derivatization process, particularly under heating. nih.govnih.govresearchgate.net This transformation must be accounted for in metabolite profiling studies to ensure accurate identification and quantification of the original analytes. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized molecules, allowing for confident identification. nih.govresearchgate.net For quantitative analysis, stable isotope-labeled internal standards, such as deuterated glutamate, are often employed to correct for variations in sample preparation and instrument response. nih.gov

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of Disodium 2-aminopentanedioate. nih.govcrsubscription.comamrita.edu This technique is particularly useful for screening multiple samples simultaneously. crsubscription.com

For the separation of amino acids, silica (B1680970) gel or cellulose (B213188) plates are commonly used as the stationary phase. nih.govamrita.edu A mixture of solvents, such as methanol, chloroform, and formic acid, can serve as the mobile phase, with the specific ratio influencing the separation efficiency. nih.gov

Since amino acids are typically colorless, a visualization step is required after the separation. Spraying the TLC plate with a ninhydrin (B49086) solution is a common method, which reacts with the amino acid to produce a colored spot, usually purplish-blue. nih.govvibgyorpublishers.org The retention factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used for qualitative identification by comparing it to that of a standard. nih.gov For Disodium 2-aminopentanedioate, an Rf value of 0.64 has been reported using a mobile phase of methanol–chloroform–formic acid (5:5:1, v/v). nih.gov

For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer is employed. nih.gov After derivatization with ninhydrin, the intensity of the colored spots is measured, which is proportional to the concentration of the analyte. nih.gov This allows for the construction of a calibration curve to determine the amount of Disodium 2-aminopentanedioate in a sample. nih.gov

Table 2: HPTLC Method for Disodium 2-aminopentanedioate Analysis

Parameter Description Reference
Stationary Phase Aluminum plates precoated with silica gel 60 GF254 nih.gov
Mobile Phase Methanol–chloroform–formic acid (5:5:1, v/v) nih.gov
Derivatization 1% ninhydrin solution nih.gov
Detection Wavelength 485 nm (absorbance mode) nih.gov
Rf Value 0.64 nih.gov
Linearity Range 0.4–1.0 μg nih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like the glutamate anion. researchgate.netspringernature.com It offers advantages such as high resolution, short analysis times, and the requirement for very small sample volumes. springernature.comnih.gov

In CE, separation is achieved based on the differential migration of ions in an electric field within a narrow fused-silica capillary. researchgate.net For the analysis of Disodium 2-aminopentanedioate, a simple method may involve a background electrolyte (BGE) such as acetic acid. researchgate.net To enhance sensitivity, especially for detecting low concentrations in complex biological samples like brain microdialysates, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection is often employed. springernature.comnih.govnih.gov Naphthalene-2,3-dicarboxyaldehyde (NDA) is one such derivatizing agent that allows for the detection of glutamate at nanomolar concentrations. nih.govnih.gov

The separation conditions, including the composition and pH of the BGE, the applied voltage, and the capillary dimensions, are optimized to achieve the desired separation. For instance, a boric acid buffer at a high pH has been used for the separation of NDA-derivatized amino acids. nih.govnih.gov CE methods have demonstrated excellent detection limits, making them suitable for trace analysis. researchgate.netnih.govnih.gov

Advanced Spectroscopic Techniques

Spectroscopic techniques provide invaluable information about the molecular structure and environment of Disodium 2-aminopentanedioate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of Disodium 2-aminopentanedioate. squarespace.comjchps.com Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govchemicalbook.com For instance, ¹H NMR can be used to identify the different types of protons in the glutamate molecule. chemicalbook.com

For more complex structural analysis, especially in the solid state, advanced techniques are required. High-resolution solid-state NMR methods, such as double rotation (DOR) and multiple-quantum magic-angle spinning (MQMAS), have been used to study monosodium L-glutamate monohydrate. rsc.org These techniques can resolve the signals from the eight different oxygen sites within the crystal structure, which would otherwise overlap in a standard NMR spectrum. rsc.org ¹⁷O NMR, in particular, despite the low natural abundance of the ¹⁷O isotope, can provide detailed information about the local environment of the oxygen atoms when isotopic enrichment is employed. rsc.orgresearchgate.net

Furthermore, NMR is a critical tool for isotopic tracing studies, which are used to follow the metabolic pathways of glutamate. biorxiv.orgnih.govutsw.eduresearchgate.net By using substrates labeled with stable isotopes like ¹³C, researchers can track the incorporation of these isotopes into glutamate and its downstream metabolites. nih.govbiorxiv.orgnih.gov The patterns of ¹³C labeling in the glutamate molecule, as determined by ¹³C NMR, can reveal the activity of different metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov This provides a dynamic view of cellular metabolism. biorxiv.orgnih.govutsw.eduresearchgate.net

Mass Spectrometry (MS) in Metabolomics and Pathway Analysis

Mass spectrometry stands as a cornerstone in the field of metabolomics, offering unparalleled sensitivity and specificity for the identification and quantification of metabolites. In the context of Disodium 2-aminopentanedioate, MS-based approaches are instrumental in elucidating its metabolic pathways. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have emerged as the most widely used for comprehensive metabolite analysis due to their broad coverage and high sensitivity.

Researchers utilize MS to track the metabolic fate of glutamate, providing a holistic view of cellular metabolism. Untargeted metabolomic profiling using MS can detect a wide range of metabolites, offering insights into the broader biochemical impact of glutamate. For instance, studies have used MS to analyze the metabolic disruptions in various cell types, including those in the central nervous system, by monitoring changes in glutamate and glutamine levels.

Analytical TechniqueApplication in Glutamate AnalysisKey Findings
Liquid Chromatography-Mass Spectrometry (LC-MS)Untargeted and targeted metabolomicsProvides wide metabolic coverage and high sensitivity for quantifying glutamate and related metabolites in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile and derivatized metabolitesUsed in conjunction with LC-MS to provide a more comprehensive metabolic profile.

X-ray Crystallography for Enzyme-Glutamate Complexes

X-ray crystallography is an indispensable tool for determining the three-dimensional structure of molecules at atomic resolution. In the study of Disodium 2-aminopentanedioate, this technique has been pivotal in understanding how it interacts with enzymes. By crystallizing enzyme-glutamate complexes and analyzing their X-ray diffraction patterns, researchers can visualize the precise binding modes and catalytic mechanisms.

For example, the crystal structures of branched-chain amino acid aminotransferase complexed with glutamate have been determined, revealing the structural basis for enzyme-substrate recognition. researchgate.net Similarly, crystallographic studies of protein glutaminase (B10826351) have provided insights into the catalytic triad (B1167595) involved in the conversion of glutamine to glutamate. nih.gov These detailed structural snapshots are crucial for understanding the enzyme's specificity and for the rational design of modulators of glutamate metabolism.

EnzymeResolution of Crystal StructureSignificance of Findings
Branched-Chain Amino Acid Aminotransferase (eBCAT)1.82 ÅElucidated the true reaction intermediate and double substrate recognition mechanism. researchgate.net
Protein Glutaminase (PG)1.15 Å (mature form)Revealed the catalytic triad (Cys-His-Asp) and a substrate-mimicking loop in the pro-form. nih.gov
Glutamate DehydrogenasePreliminary crystal data obtainedPaves the way for detailed structural analysis of this key enzyme in glutamate metabolism. mdpi.com
Glutamate Receptor Subunit GluR2-Structure of the ligand-binding core in complex with kainate provides insights into agonist binding. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions

Vibrational spectroscopy techniques, including infrared (IR) and Raman spectroscopy, are powerful for probing the molecular vibrations of Disodium 2-aminopentanedioate and its interactions with its environment. These methods can detect changes in bond vibrations upon binding to receptors or enzymes, providing dynamic information about molecular interactions.

Fourier transform infrared (FTIR) spectroscopy has been used to investigate the interactions between the carboxylate groups of glutamate and the ligand-binding domain of a prokaryotic ionotropic glutamate receptor (GluR0). uni-corvinus.hu The vibrational spectra indicated that the noncovalent interactions are stronger for glutamate compared to other ligands, which correlates with its higher affinity for the receptor. uni-corvinus.hu Quantum chemical studies have also been employed to calculate the normal vibrational modes of glutamate and its agonists to understand the vibrational interactions at the binding site of glutamate receptors. nih.gov

Computational and Chemo-Analytical Approaches

The development of novel analytical platforms, often coupled with computational methods, has opened new avenues for studying and detecting Disodium 2-aminopentanedioate. These approaches are particularly valuable for investigating its sensory properties and for creating rapid and sensitive detection systems.

Electronic Tongue and Biosensor Applications for Taste Receptor Interaction Studies

The characteristic umami taste of Disodium 2-aminopentanedioate is a key area of research. Electronic tongues, or taste sensors, are analytical instruments designed to mimic the human sense of taste. These devices typically consist of an array of nonspecific, low-selective chemical sensors with high cross-sensitivity, coupled with pattern recognition software. Artificial lipid membranes are often used in these sensors to detect taste differences caused by the adsorption of different substances. nih.gov

Biosensors for glutamate detection often utilize enzymes like L-glutamate oxidase, which specifically catalyzes the oxidation of L-glutamate. Amperometric biosensors, for example, measure the current produced by the enzymatic reaction, which is proportional to the glutamate concentration. More advanced biosensors incorporate taste receptor proteins, such as the T1R1/T1R3 umami receptor, to more closely mimic the biological taste recognition process. These bioelectronic tongues can offer high sensitivity and selectivity for umami substances.

Chemometric Analysis in Glutamate Detection

Chemometrics, the use of mathematical and statistical methods to analyze chemical data, is integral to the functioning of modern analytical instruments like electronic tongues. The complex data generated by the sensor arrays in an electronic tongue requires multivariate analysis to be interpreted.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the motion and interactions of molecules over time. nih.gov This technique has been instrumental in understanding the conformational flexibility of the glutamate (B1630785) anion and its interactions with its environment.

In aqueous solutions, the glutamate anion is not static but exists as an ensemble of different conformations. MD simulations have been employed to study these structures and the molecule's hydration shell.

Classical simulations using empirical force fields have been successful in reproducing the general structure of the glutamate anion in both dilute and concentrated solutions. nih.gov These studies show reasonable agreement with experimental data regarding the hydration numbers for the carboxylate and amine groups. However, simulations have highlighted challenges in accurately modeling concentrated ionic solutions, where classical force fields may not fully capture the complex interactions, leading to discrepancies with experimental observations of water-water correlations.

The table below summarizes key findings from MD simulations on the conformational state of glutamate in aqueous solution.

Simulation ParameterFindingReference
Force FieldsOPLS/AA and SPC/E reproduce glutamate structure well. nih.gov
Hydration NumbersGood agreement with experimental data for carboxylate and amine groups. nih.gov
Ion BindingSimulations successfully show significant sodium ion-carboxylate binding. nih.gov
High Concentration EffectsCurrent classical force fields may break down, showing discrepancies in water-water correlations. nih.gov

This table is interactive. Click on the headers to sort the data.

The biological activity of glutamate is intrinsically linked to its ability to interact with a wide range of proteins, including receptors and enzymes. MD simulations have been crucial in elucidating the dynamics of these interactions.

Simulations of the glutamate receptor ligand-binding domain (LBD) have provided a step-by-step view of the binding process. uah.essci-hub.box These studies reveal that a glutamate molecule can enter the binding cleft and be secured within nanoseconds. uah.es The simulations highlight the roles of specific amino acid residues, such as Arginine-485, which attracts the glutamate into the binding cleft, and Tyrosine-450, which helps regulate its orientation through cation-π interactions. nih.gov

Furthermore, MD simulations have been used to model the interaction between glutamate synthase and its substrates. These calculations show that the enzyme's glutaminase (B10826351) site can exist in both inactive and active conformations, with the binding of the substrate (glutamine) stabilizing the active form. researchgate.netdiva-portal.org This demonstrates how computational models can complement structural and biochemical studies by providing a dynamic picture of enzyme function. researchgate.net

BiomoleculeKey Interaction Insights from MD SimulationsReference
GluR2 ReceptorSpontaneous binding and cleft-closing mechanisms observed. uah.esnih.gov
GluR2 ReceptorIdentification of key residues (e.g., ARG485, TYR450) guiding the binding process. nih.gov
GluR2 ReceptorA semi-open intermediate state was identified on the binding pathway. uah.es
Glutamate SynthaseSubstrate binding stabilizes a catalytically competent conformation of the glutaminase site. researchgate.netdiva-portal.org

This table is interactive. Click on the headers to sort the data.

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a higher level of theory to study the electronic structure of molecules. rsc.org This allows for the precise investigation of chemical reactions and the prediction of spectroscopic properties.

QC methods are invaluable for mapping out the intricate steps of chemical and enzymatic reactions, including the characterization of short-lived transition states. youtube.comarturorobertazzi.it The "cluster approach," which focuses on the active site of an enzyme, has become a refined methodology for these investigations, often using Density Functional Theory (DFT). arxiv.org

For instance, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been used to detail the multi-step hydrolysis reaction of N-acetyl-l-aspartyl-l-glutamate (NAAG) by the enzyme glutamate carboxypeptidase II, which releases glutamate as a product. These calculations can determine the Gibbs energy profiles and activation energies for each elementary step of the reaction, providing a detailed mechanistic understanding that is difficult to obtain experimentally.

Computational methods can accurately predict the vibrational spectra (e.g., Infrared and Raman) of molecules. nih.gov For glutamate, theoretical calculations have been used to assign vibrational frequencies and understand how these frequencies shift upon interaction with different environments, such as in an aqueous solution or when bound to a protein. icm.edu.plnih.gov

A hierarchical approach, which combines classical molecular simulations with higher-level ab initio calculations for a small, relevant part of the system, has successfully reproduced the vibrational frequencies of glutamate in water and when bound to the glutamate receptor. icm.edu.pl The results from these computational models show close agreement with experimental data from Fourier Transform Infrared (FTIR) spectroscopy. icm.edu.pl Such calculations can also assist in interpreting experimental spectra by predicting how different binding configurations (e.g., inner-sphere vs. outer-sphere coordination to a mineral surface) affect the vibrational modes of the carboxyl groups. researchgate.net

The table below presents a comparison of experimentally observed and computationally predicted vibrational frequencies for key functional groups of glutamate.

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹)Reference
α-CarboxylateAsymmetric Stretch~1602In close agreement icm.edu.pl
γ-CarboxylateAsymmetric Stretch~1570In close agreement icm.edu.pl
VariousMultiple ModesVariesGood general agreement nih.govnih.gov

This table is interactive. Click on the headers to sort the data. Note: Specific frequencies can vary based on the environment and computational method.

In Silico Metabolic Pathway Modeling and Flux Analysis

In silico modeling provides a systems-level view of metabolism by integrating genomic and biochemical data into computational frameworks. Flux balance analysis (FBA) is a key technique used to predict the flow of metabolites through a metabolic network under steady-state conditions. researchgate.netfrontiersin.org

The metabolism of glutamate is central to many cellular processes, and computational models have been essential for understanding its complex network of reactions. nih.gov Models of the glutamate/GABA-glutamine cycle in the brain, for example, have been constructed to analyze the intricate metabolic interplay between different cell types like astrocytes and neurons. researchgate.net These models allow researchers to quantitatively track metabolic scenarios and identify key pathways. nih.gov

Statistical flux balance analysis has been used to investigate the sources and fates of amino groups and ammonia (B1221849) during neurotransmitter cycling. researchgate.net These in silico studies can predict the distribution of metabolic fluxes through various pathways, such as the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, and assess how these fluxes change in response to different conditions or in engineered organisms. Such models have suggested, for instance, that leucine (B10760876) transport could serve as an alternative to glutamine for replenishing the neuronal glutamate pool. nih.govresearchgate.net

Metabolic SystemModeling ApproachKey InsightsReference
Neurotransmitter Glutamate MetabolismFlux Analysis ModelEmphasized the importance of phosphate-activated glutaminase and aspartate aminotransferase. nih.gov
Glutamate/GABA-Glutamine CycleStatistical Flux Balance AnalysisElucidated details of transmitter cycling and ammonia shuttling between astrocytes and neurons. nih.govresearchgate.net
Corynebacterium glutamicumFlux Balance AnalysisSimulated metabolic flux distribution for GABA production from glutamate.

This table is interactive. Click on the headers to sort the data.

Reconstruction and Simulation of Microbial Metabolic Networks

The foundation of computational strain design lies in the accurate reconstruction of an organism's metabolic network. A metabolic network reconstruction is a comprehensive database of all known metabolic reactions within an organism, curated from genomic and biochemical data. uni.luasm.org These reconstructions are mathematically represented as genome-scale metabolic models (GSMMs), which can simulate cellular behavior under various conditions.

For the industrial production of glutamate, the bacterium Corynebacterium glutamicum is the most significant microorganism. researchgate.net Consequently, extensive efforts have been made to reconstruct and simulate its metabolic network to better understand and optimize glutamate synthesis. researchgate.net

A notable example is the genome-scale metabolic model iJM658, developed for the industrial strain Corynebacterium glutamicum S9114. researchgate.netnih.gov This model provides a detailed in silico representation of the bacterium's metabolism, as detailed in the table below.

Model ComponentDescription
Genes 658
Metabolites 984
Reactions 1065
Data from the iJM658 genome-scale metabolic model of C. glutamicum S9114. nih.gov

Simulations using the iJM658 model have yielded significant insights. For instance, the model predicted the existence of two distinct glutamate biosynthesis pathways within the organism. nih.gov Furthermore, through robustness analysis, the model demonstrated that manipulating environmental conditions, such as maintaining a relatively low oxygen level (1.21 mmol/gDW/h), could enhance the rate of glutamate production. nih.gov

These models incorporate an organism-specific "biomass reaction," which simulates cell growth by consuming the necessary metabolic precursors from the network in their correct proportions. uni.luasm.org By optimizing for this biomass reaction, researchers can predict how genetic modifications—such as gene additions or deletions—will affect cell viability and growth, linking genotype to phenotype. asm.org This predictive capability is crucial for designing efficient microbial cell factories.

Environmental Fate and Biogeochemical Cycling

Biodegradation in Natural Ecosystems

The primary route for the removal of disodium (B8443419) 2-aminopentanedioate from the environment is through biodegradation by a diverse range of microorganisms. This process is fundamental to the recycling of its constituent elements.

A variety of microbial communities in both terrestrial and aquatic ecosystems are capable of utilizing glutamate (B1630785) as a source of carbon and nitrogen. In soil, bacteria from the genera Corynebacterium and Brevibacterium are known to be involved in the production and degradation of glutamic acid. nih.govmdpi.com The common soil bacterium Bacillus subtilis also possesses enzymatic pathways for glutamate degradation. nih.gov In aquatic environments, including freshwater and marine ecosystems, bacteria such as Methylobacillus sp. are known producers and likely degraders of glutamic acid. nih.gov Lactic acid bacteria, including species of Lactobacillus and Lactococcus, which are found in various environments, can also synthesize and metabolize glutamate. nih.govmdpi.com

Table 1: Examples of Microbial Genera Involved in Glutamate Metabolism

Microbial Genus Environment Role in Glutamate Cycling
Corynebacterium Soil Production and Degradation
Brevibacterium Soil Production and Degradation
Bacillus Soil Degradation
Lactobacillus Various Synthesis and Metabolism
Lactococcus Various Synthesis and Metabolism

This table is generated based on the text and is for illustrative purposes.

The rate of biodegradation of disodium 2-aminopentanedioate is influenced by several environmental factors, including pH and temperature. The degradation of monosodium glutamate is significantly affected by both heating temperature and the pH of the surrounding medium. koreascience.kr For instance, at a pH of 4 and a temperature of 120°C, approximately 73% of monosodium glutamate can be degraded within three hours. koreascience.kr However, at a lower temperature of 100°C under the same pH, only about 12% degradation is observed in the same timeframe. koreascience.kr The optimal pH range for the stability of monosodium glutamate, and conversely the slowest degradation, is between 6 and 8. koreascience.kr The activation energies for the thermal degradation of monosodium glutamate have been calculated to be 18.3 kcal/mole at pH 4 and 9.2 kcal/mole at pH 5, indicating a higher temperature dependency at lower pH. koreascience.kr

Table 2: Effect of Temperature and pH on Monosodium Glutamate (MSG) Degradation

Temperature (°C) pH Degradation after 3 hours (%)
120 4 ~73

This table is generated based on the text and is for illustrative purposes.

Abiotic Degradation Mechanisms

In addition to biodegradation, disodium 2-aminopentanedioate can undergo abiotic degradation through chemical and physical processes, particularly in aquatic environments.

The contribution of photolysis to the degradation of glutamic acid in the environment appears to be limited. One study found that glutamic acid did not show significant photodegradation when exposed to UV irradiation. mdpi.com However, other research suggests that amino acids in aqueous solutions can undergo photochemical deamination. acs.org In the atmosphere, vapor-phase glutamic acid is expected to be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of 9.4 hours. nih.gov

Hydrolysis can be a more significant abiotic degradation pathway, particularly under certain temperature and pH conditions. Glutamic acid in an aqueous solution can be converted to pyroglutamic acid at temperatures of 60°C and above. researchgate.net This conversion is a dehydration reaction. researchgate.net The stability of glutamic acid is good at the extreme pH values of 0 and 14, but it is more readily converted to pyrrolidonecarboxylic acid at intermediate pH values, with this change being favored by a pH range of 2-3 and increased temperature. researchgate.net Typical hydrolysis conditions for glutamic acid from protein sources can involve a pH range of 3-11, with optimal yields sometimes achieved using a 30% acid solution for 5 hours at 113°C. google.comgoogleapis.com

Role in Nutrient Cycling

As a molecule containing both carbon and nitrogen, disodium 2-aminopentanedioate is an important component of the biogeochemical cycling of these essential elements.

Glutamate is a central molecule in the nitrogen and carbon metabolism of both terrestrial and aquatic organisms. technologynetworks.comwikipedia.org In soil, the assimilation of ammonia (B1221849) by microorganisms often proceeds through the synthesis of glutamate. wikipedia.org Free glutamic acid can be degraded to carbon dioxide and water, or transformed into sugars, thus participating in the carbon cycle. technologynetworks.com The carboxyl side chain of glutamic acid can act as both a donor and acceptor of ammonia, facilitating the safe transport and transformation of nitrogen within the soil ecosystem. technologynetworks.com

In aquatic systems, cyanobacteria, which are key players in the carbon and nitrogen cycles, can utilize various sources of combined nitrogen, including amino acids like glutamate. wikipedia.org The process of biological nitrogen fixation, where atmospheric nitrogen is converted to ammonia, is linked to glutamate metabolism, as the newly fixed ammonia is assimilated into glutamate. wikipedia.org This highlights the integral role of glutamate in incorporating inorganic nitrogen into the organic matter of aquatic food webs.

Future Directions and Emerging Research Avenues

Integration of Systems Biology and Synthetic Biology Approaches

The convergence of systems biology and synthetic biology offers a powerful paradigm for the rational engineering of microbial cell factories for enhanced production of disodium (B8443419) 2-aminopentanedioate. nih.govresearchgate.netnih.govresearchgate.netnih.gov Systems biology provides a holistic understanding of the complex intracellular networks, while synthetic biology offers the tools to redesign these networks for desired outcomes. nih.gov

Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, has been successfully applied to improve microbial strains for amino acid production. nih.govresearchgate.netnih.govresearchgate.net For organisms like Corynebacterium glutamicum, a primary industrial producer of glutamate (B1630785), these approaches are pivotal. nih.govmdpi.com While traditional metabolic engineering has focused on specific pathways, systems biology-based approaches consider the entire metabolic process, helping to identify non-obvious engineering targets and overcome production bottlenecks. nih.gov Multi-omics analyses, including genomics, transcriptomics, proteomics, and metabolomics, generate large datasets that can be used to construct and refine in silico metabolic models. nih.gov These models can then simulate the effects of genetic modifications, guiding the design of more efficient production strains.

Synthetic biology tools, such as CRISPR-based genome editing, allow for precise and multiplexed genetic modifications in producer organisms like C. glutamicum. nih.govmdpi.com This enables the rational design of microbial chassis with optimized pathways for glutamate synthesis, increased precursor availability, and reduced byproduct formation. nih.govresearchgate.net For instance, engineering transport systems to enhance the export of glutamate from the cell is a key strategy that has been improved through these techniques. researchgate.net The development of synthetic biosensors that can dynamically regulate metabolic pathways in response to intracellular metabolite concentrations is another promising avenue for optimizing production. nih.gov

Key Research Findings in Systems and Synthetic Biology for Glutamate Production:

Research AreaOrganismKey Findings & Strategies
Systems Metabolic Engineering Corynebacterium glutamicum, Escherichia coliIntegration of systems biology, synthetic biology, and evolutionary engineering to improve strain performance and optimize production processes for various amino acids, including glutamate. nih.govresearchgate.netnih.gov
Multi-Omics Analysis Corynebacterium glutamicumUtilization of genomics, transcriptomics, proteomics, and metabolomics to build comprehensive metabolic models for identifying genetic targets to enhance production. nih.gov
CRISPR-Based Genome Editing Corynebacterium glutamicumApplication of advanced gene editing tools for precise and efficient modification of metabolic pathways to increase glutamate yield. nih.govmdpi.com
Synthetic Biosensors General Microbial SystemsDevelopment of biosensors for real-time monitoring and dynamic control of metabolic fluxes, leading to optimized production of desired compounds. nih.gov

Exploration of Novel Biocatalysts and Enzymes

The heart of the fermentation process for disodium 2-aminopentanedioate production lies in the enzymatic machinery of the microbial host. The exploration and engineering of novel biocatalysts and enzymes are critical for improving the efficiency and specificity of glutamate synthesis.

Researchers are actively searching for novel enzymes with improved catalytic properties, such as higher substrate affinity, increased turnover rates, and greater stability under industrial fermentation conditions. This includes the discovery of new glutamate dehydrogenases and glutamate synthases, the key enzymes in the glutamate biosynthesis pathway. frontiersin.orgnih.gov For example, studies on the thermotolerant bacterium Bacillus methanolicus have characterized its glutamate synthesis enzymes, revealing unique properties that could be exploited for industrial production at higher temperatures. frontiersin.orgnih.gov

Enzyme engineering, through rational design and directed evolution, is a powerful tool to tailor enzymes for specific industrial applications. researchgate.net By modifying the active site or other key regions of an enzyme, it is possible to enhance its catalytic efficiency, alter its substrate specificity, and reduce feedback inhibition. researchgate.net For instance, rational redesign of glutamate dehydrogenase has been explored to accept non-natural substrates, showcasing the potential to create novel biocatalytic routes. researchgate.net Furthermore, biocatalytic approaches are being investigated for the synthesis of glutamate derivatives, which could have applications beyond flavor enhancement. nih.govfrontiersin.orgbeilstein-journals.orgmdpi.com

The use of whole-cell biocatalysts is another area of active research. mdpi.comresearchgate.net This approach utilizes entire microbial cells containing the desired enzymatic activity, which can simplify the process and reduce costs associated with enzyme purification. Engineered E. coli cells expressing glutamate decarboxylase have been used for the efficient conversion of monosodium glutamate to γ-aminobutyric acid (GABA), demonstrating the potential of whole-cell systems in related biotransformations. mdpi.comresearchgate.net

Examples of Novel Biocatalysts and Enzyme Engineering in Glutamate-Related Synthesis:

Biocatalyst/EnzymeApplicationKey Advancement
Glutamate Dehydrogenase (GDH) L-glutamate synthesisCharacterization of GDH from thermotolerant organisms like Bacillus methanolicus for potential use in high-temperature fermentations. frontiersin.orgnih.gov
Glutamate Synthase (GOGAT) L-glutamate synthesisIdentification and characterization of multiple GOGAT enzymes in producer strains, offering new targets for metabolic engineering. frontiersin.orgnih.gov
Engineered Aspartase Synthesis of amino acid derivativesRational design to improve catalytic efficiency and product release for the synthesis of non-natural amino acids. researchgate.net
Whole-cell biocatalysts Conversion of MSG to GABAUse of engineered E. coli expressing glutamate decarboxylase for efficient biotransformation. mdpi.comresearchgate.net

Q & A

Q. Q1. What are the recommended experimental protocols for synthesizing and characterizing Disodium 2-aminopentanedioate?

Methodological Answer:

  • Synthesis : Use controlled neutralization of 2-aminopentanedioic acid with sodium hydroxide under inert conditions to avoid side reactions (e.g., oxidation or decarboxylation). Monitor pH to ensure stoichiometric equivalence .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For crystallographic validation, single-crystal X-ray diffraction is recommended. Spectroscopic techniques (FTIR, UV-Vis) can validate functional groups like carboxylate and amine moieties .
  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with a polar stationary phase to detect impurities. Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. Q2. How can researchers address inconsistencies in reported physicochemical properties of Disodium 2-aminopentanedioate?

Methodological Answer:

  • Data Reconciliation : Cross-validate existing literature using standardized protocols (e.g., OECD Guidelines for Testing Chemicals). For example, measure aqueous solubility via shake-flask method under controlled temperature (25°C ± 0.5) and pH (7.0 ± 0.1).
  • Advanced Techniques : Use computational tools like COSMO-RS to predict solubility and partition coefficients. Experimental discrepancies in stability data (e.g., shelf life) may arise from storage conditions—validate via accelerated aging studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. Q3. What mechanistic insights govern the surfactant behavior of Disodium 2-aminopentanedioate in aqueous systems?

Methodological Answer:

  • Interfacial Studies : Measure critical micelle concentration (CMC) using surface tension tensiometry or conductivity. Molecular dynamics simulations can model micelle formation and interaction with hydrophobic substrates.
  • Spectroscopic Probes : Use fluorescence spectroscopy with pyrene as a polarity probe to assess micellar microenvironments. Neutron scattering (SANS/SAXS) can resolve micelle size and morphology .

Q. Q4. How can computational chemistry elucidate the degradation pathways of Disodium 2-aminopentanedioate under thermal stress?

Methodological Answer:

  • Thermal Decomposition Modeling : Apply density functional theory (DFT) to simulate bond dissociation energies and identify primary degradation products (e.g., sodium oxides, nitrosamines). Validate predictions via pyrolysis-GC/MS .
  • Kinetic Analysis : Use thermogravimetric-Fourier transform infrared (TG-FTIR) spectroscopy to track real-time volatile emissions. Compare Arrhenius parameters (activation energy, pre-exponential factor) with computational outputs .

Q. Q5. What strategies are effective in resolving contradictory ecotoxicological data for Disodium 2-aminopentanedioate?

Methodological Answer:

  • Bioassay Standardization : Conduct acute toxicity tests (e.g., OECD 201/202 for algae/daphnia) under harmonized conditions (pH, temperature, ionic strength). Address discrepancies via interspecies sensitivity analysis.
  • Metabolomics : Use LC-MS/MS to track metabolite formation in exposed organisms. Compare with computational predictions from tools like ECOSAR or TEST to identify overlooked toxicophores .

Research Design and Data Interpretation

Q. Q6. How should researchers design studies to investigate the chelation capacity of Disodium 2-aminopentanedioate for metal ions?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry for metal-ligand complexes (e.g., Cu²⁺, Fe³⁺).
  • Spectrophotometric Titration : Use UV-Vis spectroscopy with metallochromic indicators (e.g., Eriochrome Black T) to monitor competition assays. Validate with X-ray absorption spectroscopy (XAS) for coordination geometry .

Q. Q7. What statistical approaches are optimal for analyzing dose-response relationships in Disodium 2-aminopentanedioate bioactivity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., EC50/IC50 calculations) using software like GraphPad Prism.
  • Bayesian Hierarchical Modeling : Account for inter-experimental variability in multi-lab studies. Sensitivity analysis can identify outliers driven by protocol deviations .

Literature and Hypothesis Development

Q. Q8. How can researchers critically evaluate existing literature to formulate hypotheses about Disodium 2-aminopentanedioate’s role in amino acid metabolism?

Methodological Answer:

  • Systematic Review : Use databases like SciFinder and Reaxys to compile kinetic data on glutamic acid derivatives. Apply Bradford Hill criteria to assess causality in metabolic pathway involvement.
  • Hypothesis Generation : Identify gaps (e.g., isotope-labeling studies for carbon flux analysis) and propose in vitro models (e.g., hepatic cell lines) to test metabolic interference .

Analytical Challenges

Q. Q9. What advanced techniques resolve ambiguities in the stereochemical configuration of Disodium 2-aminopentanedioate?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cyclodextrin-based) to separate enantiomers. Confirm via circular dichroism (CD) spectroscopy.
  • Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) for absolute configuration determination .

Environmental and Regulatory Considerations

Q. Q10. How can researchers align Disodium 2-aminopentanedioate studies with regulatory frameworks for chemical safety?

Methodological Answer:

  • Regulatory Compliance : Follow EPA TSCA guidelines for hazard assessment. Use in silico tools (e.g., QSAR Toolbox) to predict persistence, bioaccumulation, and toxicity (PBT).
  • Data Submission : Prepare datasets in formats compatible with HERO database requirements, including raw analytical data and metadata (e.g., pH, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.